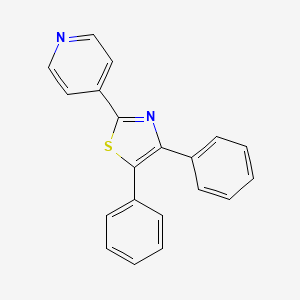![molecular formula C20H20N2O4 B5684576 3-(2-furyl)-3-{[(2,3,6-trimethyl-4-quinolinyl)carbonyl]amino}propanoic acid](/img/structure/B5684576.png)
3-(2-furyl)-3-{[(2,3,6-trimethyl-4-quinolinyl)carbonyl]amino}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-furyl)-3-{[(2,3,6-trimethyl-4-quinolinyl)carbonyl]amino}propanoic acid, commonly known as FTC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FTC is a synthetic compound that belongs to the class of quinoline-based molecules and is known for its antitumor and anti-inflammatory properties.
作用机制
The mechanism of action of FTC involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, FTC reduces the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. This results in the inhibition of tumor cell growth and proliferation.
Biochemical and Physiological Effects:
FTC exhibits several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of genes involved in tumor growth and metastasis. FTC has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases.
实验室实验的优点和局限性
FTC has several advantages for lab experiments. It exhibits potent anti-tumor and anti-inflammatory activity, and its mechanism of action has been well-characterized. FTC is also relatively easy to synthesize, and its purity can be determined through HPLC and NMR spectroscopy. However, FTC has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds in vivo. Additionally, the optimal dosage and administration of FTC for therapeutic applications have not been established.
未来方向
There are several future directions for the study of FTC. One direction is to study the potential synergistic effects of FTC with other anticancer and anti-inflammatory agents. Another direction is to investigate the optimal dosage and administration of FTC for therapeutic applications. Additionally, the development of FTC analogs with improved pharmacological properties may lead to the discovery of more potent and selective anticancer and anti-inflammatory agents.
Conclusion:
In conclusion, FTC is a synthetic compound that exhibits potent anti-tumor and anti-inflammatory activity. Its mechanism of action involves the inhibition of DHODH, which reduces the production of pyrimidine nucleotides and inhibits tumor cell growth and proliferation. FTC has several advantages for lab experiments, including its easy synthesis and well-characterized mechanism of action. However, its optimal dosage and administration for therapeutic applications have not been established, and the development of FTC analogs may lead to the discovery of more potent and selective anticancer and anti-inflammatory agents.
合成方法
The synthesis method of FTC involves the reaction of 2,3,6-trimethyl-4-quinolinecarboxylic acid with furfurylamine in the presence of a coupling agent. The reaction yields FTC as a white crystalline solid, which is purified through recrystallization. The purity of FTC is determined through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
FTC has been extensively studied for its potential therapeutic applications. Several studies have reported that FTC exhibits potent anti-tumor activity against various types of cancer cells, including breast, prostate, and lung cancer cells. FTC has also been shown to possess anti-inflammatory properties and has been studied for its role in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
3-(furan-2-yl)-3-[(2,3,6-trimethylquinoline-4-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-11-6-7-15-14(9-11)19(12(2)13(3)21-15)20(25)22-16(10-18(23)24)17-5-4-8-26-17/h4-9,16H,10H2,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCWQPQQDSUJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)NC(CC(=O)O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rel-(1R,5S)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5684494.png)
![9-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5684500.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5684508.png)
![1-ethyl-4-{[(5-ethylpyrimidin-2-yl)(methyl)amino]methyl}pyrrolidin-2-one](/img/structure/B5684519.png)
![1-(3-fluorobenzyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone](/img/structure/B5684530.png)
![2-(dimethylamino)-N,4-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5684537.png)


![8-(3-hydroxybenzyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5684549.png)

![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5684566.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(2E)-3-phenylprop-2-enoyl]piperidin-3-yl}propanoic acid](/img/structure/B5684569.png)

